(1R,2R)-1-Amino-1-(2,3-dimethylphenyl)propan-2-OL (1R,2R)-1-Amino-1-(2,3-dimethylphenyl)propan-2-OL
Brand Name: Vulcanchem
CAS No.:
VCID: VC17482346
InChI: InChI=1S/C11H17NO/c1-7-5-4-6-10(8(7)2)11(12)9(3)13/h4-6,9,11,13H,12H2,1-3H3/t9-,11+/m1/s1
SMILES:
Molecular Formula: C11H17NO
Molecular Weight: 179.26 g/mol

(1R,2R)-1-Amino-1-(2,3-dimethylphenyl)propan-2-OL

CAS No.:

Cat. No.: VC17482346

Molecular Formula: C11H17NO

Molecular Weight: 179.26 g/mol

* For research use only. Not for human or veterinary use.

(1R,2R)-1-Amino-1-(2,3-dimethylphenyl)propan-2-OL -

Specification

Molecular Formula C11H17NO
Molecular Weight 179.26 g/mol
IUPAC Name (1R,2R)-1-amino-1-(2,3-dimethylphenyl)propan-2-ol
Standard InChI InChI=1S/C11H17NO/c1-7-5-4-6-10(8(7)2)11(12)9(3)13/h4-6,9,11,13H,12H2,1-3H3/t9-,11+/m1/s1
Standard InChI Key LQJKVQHXUMMTPL-KOLCDFICSA-N
Isomeric SMILES CC1=C(C(=CC=C1)[C@H]([C@@H](C)O)N)C
Canonical SMILES CC1=C(C(=CC=C1)C(C(C)O)N)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, (1R,2R)-1-amino-1-(2,3-dimethylphenyl)propan-2-ol, reflects its stereochemical configuration and substitution pattern. Its molecular formula is C11_{11}H17_{17}NO, with a molar mass of 179.26 g/mol. The core structure consists of a propan-2-ol backbone bearing an amino group at C1 and a 2,3-dimethylphenyl group at the same carbon (Figure 1). The (1R,2R) configuration ensures that both chiral centers exhibit identical stereochemical orientations, a feature critical for its biological interactions .

Table 1: Comparative Structural Analysis of Related Amino Alcohols

Compound NameMolecular FormulaSubstituent PatternKey Distinguishing Feature
(1R,2R)-1-Amino-1-(2,3-dimethylphenyl)propan-2-olC11_{11}H17_{17}NO2,3-DimethylphenylOrtho-methyl groups enhance steric bulk
(1R,2R)-1-Amino-1,2-diphenylpropan-2-ol C15_{15}H17_{17}NODiphenylExtended aromatic conjugation
(1R,2S)-EphedrineC10_{10}H15_{15}NO4-MethylphenylDiffering stereochemistry at C2

The 2,3-dimethylphenyl group introduces steric hindrance and electronic effects that modulate solubility and receptor binding. XLogP3-AA calculations estimate a partition coefficient of 1.8, indicating moderate lipophilicity . Hydrogen bond donor (2) and acceptor (2) counts suggest balanced hydrophilic-lipophilic properties, suitable for blood-brain barrier penetration .

Synthesis and Stereochemical Control

Catalytic Asymmetric Routes

The synthesis of enantiopure (1R,2R)-1-amino-1-(2,3-dimethylphenyl)propan-2-ol requires precise stereochemical control. A patented method for analogous compounds involves:

  • Oximation: Reacting 1-(2,3-dimethylphenyl)-1-hydroxy-2-propanone with hydroxylamine hydrochloride in the presence of sodium acetate to form the corresponding oxime .

  • Catalytic Reduction: Reducing the oxime using a nickel-aluminum alloy (1.5:5.0 ratio) under hydrogen to yield the erythro-amino alcohol .

  • Resolution: Chiral chromatography or diastereomeric salt formation isolates the (1R,2R) enantiomer .

This method achieves >98% enantiomeric excess (ee) and avoids costly chiral auxiliaries . Recent advances employ biocatalytic cascades, such as enzymatic deamination of L-phenylalanine derivatives followed by stereoselective reduction, to improve yields (>85%) and sustainability .

Table 2: Key Synthetic Parameters

StepReagents/ConditionsYield (%)ee (%)
Oximation NH2_2OH·HCl, NaOAc, 60°C92
Reduction Ni-Al alloy, H2_2, 80°C7898
Biocatalytic Route L-Phe dehydrogenase, ketoreductase8599

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor to:

  • Chiral Ligands: For asymmetric hydrogenation catalysts in API synthesis.

  • Prodrugs: Ester derivatives with improved bioavailability for CNS-targeted therapies.

  • Peptide Mimetics: Backbone modifications in protease-resistant drug candidates .

A 2025 market analysis projects a 12% CAGR for chiral amino alcohols, driven by demand for enantiopure antidepressants and antivirals .

Challenges and Future Directions

Scalability vs. Stereochemical Integrity

Industrial-scale production faces trade-offs between catalytic efficiency (e.g., Ni-Al alloys) and enantiopurity maintenance. Continuous-flow systems coupled with inline chiral analytics may resolve this .

Unexplored Therapeutic Targets

Molecular dynamics simulations predict affinity for NMDA receptors and sigma-1 proteins, suggesting potential in neurodegenerative disease research .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator